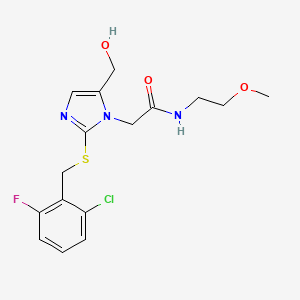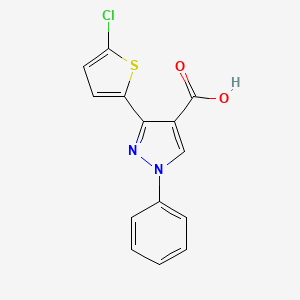
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the requested compound, typically involves condensation/cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through the condensation of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol, indicating a general pathway for synthesizing related compounds (Prabhudeva et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through spectroscopic techniques and single-crystal X-ray diffraction studies. These methods provide detailed information on the arrangement of atoms within the molecule and their spatial orientation, essential for understanding the compound's properties and reactivity. For example, the crystal structure of similar compounds has been elucidated to reveal specific conformational features and hydrogen bonding patterns, which are crucial for their potential applications and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include cyclocondensation, which is often used in their synthesis, and interactions with other chemical entities that can modify their structure and, consequently, their properties. The chemical behavior of these compounds is influenced by the functional groups attached to the pyrazole core, which can be tailored to achieve desired reactivity and selectivity.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are crucial for their processing, formulation, and application in different fields. Single-crystal X-ray diffraction analysis provides insights into the crystal packing and intermolecular interactions, which directly influence the compound's physical state and stability.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their functional applications. These properties are determined by the electronic structure of the pyrazole ring and the nature of substituents attached to it. Studies on related compounds have highlighted the influence of the thiophene and chloro substituents on the electronic characteristics and, consequently, the chemical behavior of the pyrazole core.
For a detailed understanding and exploration of these aspects, the synthesis, structure, and property studies of related pyrazole derivatives offer valuable insights, although specific information on "3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid" was not directly available. These insights are essential for the ongoing research and potential applications of such compounds in various scientific domains.
References
Wissenschaftliche Forschungsanwendungen
Optical Nonlinearity
Compounds related to 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been studied for their potential in optical nonlinearity. Notably, Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that specific compounds in this series exhibited maximum nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Antioxidant Potential
A study by Prabakaran et al. (2021) focused on synthesizing derivatives of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde. They found these compounds to possess potential antioxidant properties, demonstrating significant in vitro antioxidant activity against DPPH (Prabakaran et al., 2021).
Fluorescent Properties
Ibrahim et al. (2016) investigated pyrazoline derivatives, including 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. They explored their fluorescent properties and found emission in the blue region of the visible spectrum. This suggests potential applications in fluorescence-based technologies (Ibrahim et al., 2016).
Antimicrobial Studies
Several studies have explored the antimicrobial properties of compounds related to this compound. For example, Prabhudeva et al. (2017) synthesized a related compound and conducted antimicrobial studies, suggesting its potential in this domain (Prabhudeva et al., 2017).
Molecular Docking and ADMET Studies
Gopalakrishnan et al. (2019) conducted molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on pyrazole derivatives. This type of research is crucial in drug design and discovery, indicating the potential of these compounds in therapeutic applications (Gopalakrishnan et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of such compounds are fundamental to understanding their properties and potential applications. Kumarasinghe et al. (2009) and others have contributed to this area by elucidating the structures of related compounds, providing insights into their chemical behavior (Kumarasinghe et al., 2009).
Eigenschaften
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBMSOLDOLGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)
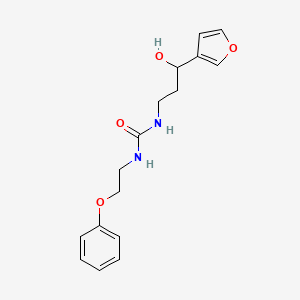
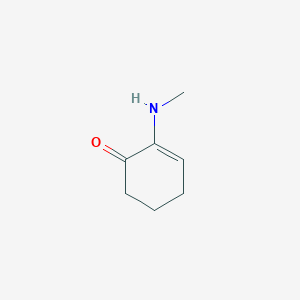


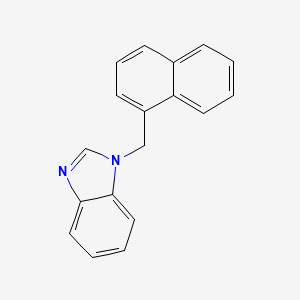
![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)
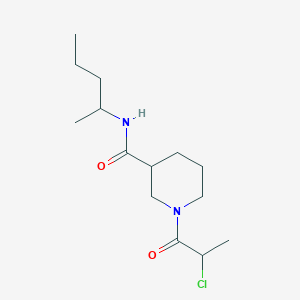
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)
